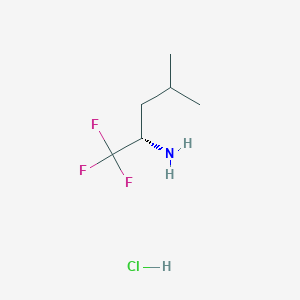

![molecular formula C13H19NO B2379018 {1-[Amino(phenyl)methyl]cyclopentyl}methanol CAS No. 1859652-90-6](/img/structure/B2379018.png)

{1-[Amino(phenyl)methyl]cyclopentyl}methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

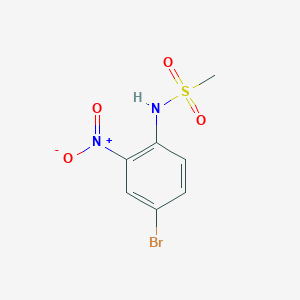

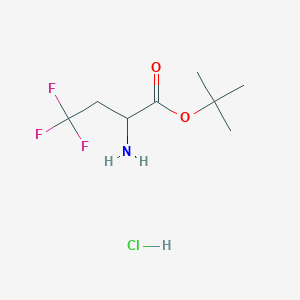

“{1-[Amino(phenyl)methyl]cyclopentyl}methanol” is a chemical compound with the CAS Number: 1859652-90-6 . It has a molecular weight of 205.3 and its IUPAC name is (1-(amino(phenyl)methyl)cyclopentyl)methanol . The compound is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of S1P1 Receptor Agonists

- The compound is utilized as an intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed for the stereoisomers of this compound, demonstrating its utility in complex organic syntheses (Wallace et al., 2009).

Methanol as a Hydrogen Source and C1 Synthon

- Methanol, related to the compound , is highlighted for its applications in chemical synthesis and energy technologies. It's used as a hydrogen source and C1 synthon, which is significant for synthesizing more complex chemical structures (Sarki et al., 2021).

Direct N-Monomethylation of Aromatic Primary Amines

- The compound is relevant in the context of direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process is attractive due to its broad substrate scope and excellent selectivities (Li et al., 2012).

Metal-Free Reduction of Nitro Aromatic Compounds

- A related compound, (2-pyridyl)phenyl methanol, is used as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. This showcases the role of such compounds in facilitating important chemical reactions (Giomi et al., 2011).

Synthesis of Amino Acid Methyl Esters

- Amino acid methyl ester hydrochlorides are prepared using methanol in the presence of trimethylchlorosilane, indicating the use of related compounds in the synthesis of biologically relevant molecules (Li & Sha, 2008).

Catalytic Cycloadditions

- Compounds like tris(triazolyl)methanol-Cu(I), which are structurally related, are used as catalysts in Huisgen 1,3-dipolar cycloadditions. This highlights the role of such compounds in catalysis (Ozcubukcu et al., 2009).

Iron-Catalyzed Methylation

- The borrowing hydrogen approach with methanol demonstrates the catalytic potential of compounds in this family for the methylation of ketones, indoles, and amines, which is crucial in organic synthesis (Polidano et al., 2018).

Overview of Methanol Applications

- Methanol's role as a building block for complex chemical structures, its usage as a clean-burning fuel, and its potential in CO2 reduction further underscores the importance of related compounds in various scientific applications (Dalena et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

[1-[amino(phenyl)methyl]cyclopentyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYQFIOWYHKGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

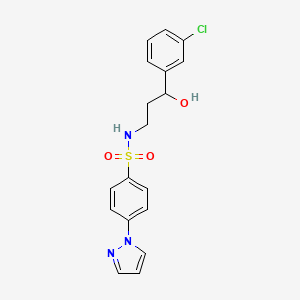

![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)

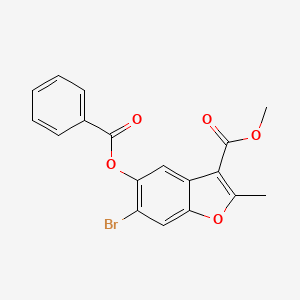

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)

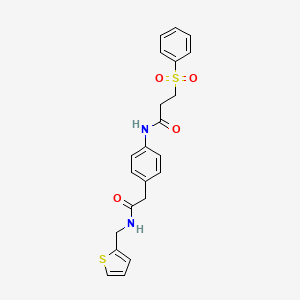

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)